molecular formula C11H9NOS B064331 3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one CAS No. 191084-53-4

3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one

Cat. No.: B064331
CAS No.: 191084-53-4
M. Wt: 203.26 g/mol
InChI Key: KUFPHCASUVEUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one, also known as thioflavin T, is a fluorescent dye that has been widely used in scientific research for its ability to bind to amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Mechanism of Action

Thioflavin T binds to the cross-beta structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. The binding of 3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one T to amyloid fibrils induces a conformational change in the dye molecule, resulting in an increase in fluorescence intensity. The fluorescence of this compound T is sensitive to the environment of the dye molecule, which allows it to be used to detect amyloid fibrils in tissues, monitor the formation of amyloid fibrils in vitro, and screen for compounds that can inhibit the formation of amyloid fibrils.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects in vivo. It is not metabolized by the body and is excreted unchanged in the urine.

Advantages and Limitations for Lab Experiments

Thioflavin T has several advantages for lab experiments. It is a highly sensitive and specific dye for amyloid fibrils, and its fluorescence can be easily detected using standard fluorescence microscopy or spectroscopy. Thioflavin T is also relatively inexpensive and easy to synthesize.
However, 3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one T has some limitations for lab experiments. It is not suitable for detecting small or amorphous aggregates of amyloid, and its fluorescence can be quenched by high concentrations of protein or other organic molecules. Thioflavin T is also toxic to cells at high concentrations, which may limit its use in cell-based assays.

Future Directions

Thioflavin T has been widely used in scientific research for its ability to bind to amyloid fibrils, but there is still much to learn about the mechanism of amyloid formation and the development of diagnostic and therapeutic methods for neurodegenerative diseases. Future research directions for 3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one T include:
1. Developing new derivatives of this compound T with improved sensitivity and specificity for amyloid fibrils.
2. Studying the mechanism of amyloid formation and the role of amyloid in neurodegenerative diseases.
3. Developing new diagnostic and therapeutic methods for neurodegenerative diseases based on this compound T and its derivatives.
4. Investigating the potential of this compound T and its derivatives for detecting amyloid in vivo.
5. Exploring the use of this compound T and its derivatives in other areas of research, such as protein misfolding and aggregation.

Synthesis Methods

Thioflavin T can be synthesized by the reaction of 2-hydroxybenzaldehyde with thiourea in the presence of sulfuric acid, followed by the reaction of the resulting product with methyl iodide. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

Thioflavin T has been widely used in scientific research for its ability to bind to amyloid fibrils. It has been used to detect amyloid deposits in tissues, to monitor the formation of amyloid fibrils in vitro, and to screen for compounds that can inhibit the formation of amyloid fibrils. Thioflavin T has also been used to study the mechanism of amyloid formation and to develop diagnostic and therapeutic methods for neurodegenerative diseases.

Properties

191084-53-4

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

3-methyl-1-phenyl-5-sulfanylidenepyrrol-2-one

InChI

InChI=1S/C11H9NOS/c1-8-7-10(14)12(11(8)13)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

KUFPHCASUVEUFX-UHFFFAOYSA-N

SMILES

CC1=CC(=S)N(C1=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=S)N(C1=O)C2=CC=CC=C2

synonyms

2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-phenyl-5-thioxo-

Origin of Product

United States

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